Cas no 208173-24-4 (1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one)

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated aromatic ketone characterized by its distinct structural features, including a fluorine atom and a trifluoromethyl group on the phenyl ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its electron-withdrawing substituents enhance reactivity, making it useful in nucleophilic substitution and condensation reactions. The presence of fluorine atoms improves metabolic stability and bioavailability in derived compounds. High purity and consistent quality ensure reliable performance in research and industrial applications. Its well-defined chemical properties facilitate precise modifications, supporting advancements in medicinal chemistry and material science.
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one structure
208173-24-4 structure
商品名:1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
CAS番号:208173-24-4
MF:C17H12F4O
メガワット:308.2702
MDL:MFCD00061252
CID:66786
PubChem ID:135726908

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone
    • 4'-Fluoro-3'-(trifluoromethyl)acetophenone
    • 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
    • 4-fluoro-3-(trifluoromethyl)acetophenone
    • 4-Fluoro-3-trifluoromethylacetophenone
    • 5-Acetyl-2-fluorobenzotrifluoride
    • 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one
    • WT1766
    • 4-FLUORO-3-TRIFLUOROMETHYLHYPNONE
    • 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
    • 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone #
    • AC-3621
    • 4-fluoro-3-(trifluormethyl)acetophenone
    • 4 inverted exclamation mark -Fluoro-3 inverted exclamation mark -(trifluoromethyl)acetophenone
    • 4'-fluoro-3'-trifluoromethylacetophenone
    • F0808
    • FT-0618466
    • 1-[4-fluoranyl-3-(trifluoromethyl)phenyl]ethanone
    • CS-0020108
    • A814941
    • PS-8079
    • Ethanone, 1-[4-fluoro-3-(trifluoromethyl)phenyl]-
    • AKOS005259007
    • A19684
    • 1-(4-fluoro-3-trifluoromethyl-phenyl)-ethanone
    • SY017078
    • 208173-24-4
    • J-515359
    • MFCD00061252
    • AM61383
    • SCHEMBL78909
    • CL8670
    • DTXSID60345580
    • MDL: MFCD00061252
    • インチ: 1S/C17H12F4O/c1-11(9-16(22)12-5-3-2-4-6-12)13-7-8-15(18)14(10-13)17(19,20)21/h2-10H,1H3/b11-9+
    • InChIKey: WXXWJPIHRSGLPE-PKNBQFBNSA-N
    • ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1C(F)(F)F)/C(/C([H])([H])[H])=C(\[H])/C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

  • せいみつぶんしりょう: 206.03500
  • どういたいしつりょう: 206.035478
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 421
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1.3600
  • ふってん: 198.1ºC at 760 mmHg
  • フラッシュポイント: 73.5ºC
  • 屈折率: 1.454
  • PSA: 17.07000
  • LogP: 3.04710
  • ようかいせい: 未確定

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one セキュリティ情報

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F598958-500mg
4'-Fluoro-3'-(trifluoromethyl)acetophenone
208173-24-4
500mg
$87.00 2023-05-18
Fluorochem
006379-10g
4'-Fluoro-3'-(trifluoromethyl)acetophenone
208173-24-4 98%
10g
£20.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F121998-25g
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
208173-24-4 97%
25g
¥1771.90 2023-09-02
Alichem
A015000013-500mg
4'-Fluoro-3'-(trifluoromethyl)acetophenone
208173-24-4 97%
500mg
$806.85 2023-09-02
eNovation Chemicals LLC
Y1042325-100g
Ethanone, 1-[4-fluoro-3-(trifluoromethyl)phenyl]-
208173-24-4 98%
100g
$220 2024-06-07
BAI LING WEI Technology Co., Ltd.
102094-1G
4'-Fluoro-3'-(trifluoromethyl)acetophenone, 98%
208173-24-4 98%
1G
¥ 60 2022-04-26
TRC
F598958-1g
4'-Fluoro-3'-(trifluoromethyl)acetophenone
208173-24-4
1g
$98.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F121998-5g
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
208173-24-4 97%
5g
¥509.90 2023-09-02
BAI LING WEI Technology Co., Ltd.
R45SY017078-5g
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
208173-24-4 ≥97%
5g
¥111 2023-11-24
BAI LING WEI Technology Co., Ltd.
J66PC4371Q-5g
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
208173-24-4
5g
¥220 2023-11-24

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one 関連文献

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-oneに関する追加情報

Chemical Profile of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one (CAS No. 208173-24-4)

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one, identified by its Chemical Abstracts Service Number (CAS No.) 208173-24-4, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its fluoro and trifluoromethyl substituents on a phenyl ring, exhibits unique structural and electronic properties that make it a promising candidate for various applications, particularly in the development of bioactive molecules.

The presence of a fluoro group at the para position relative to the ketone functionality enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the trifluoromethyl group contributes to electron-withdrawing effects, influencing the reactivity and binding affinity of the compound. These structural features have been extensively studied in the context of modulating pharmacokinetic and pharmacodynamic properties, making 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one a valuable scaffold for medicinal chemists.

In recent years, fluorinated compounds have been increasingly recognized for their therapeutic potential across multiple disease areas. The incorporation of fluorine atoms into drug molecules can lead to improved pharmacological profiles, including enhanced binding affinity, reduced metabolic degradation, and altered pharmacokinetic behavior. For instance, fluoroaromatics have been successfully employed in the development of antiviral, anticancer, and anti-inflammatory agents. The compound in question, 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one, aligns with this trend by leveraging fluorine-based modifications to optimize its biological activity.

One of the most compelling aspects of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is its versatility as a building block in synthetic chemistry. The ketone moiety provides a reactive site for further functionalization, enabling the construction of more complex molecular architectures. This flexibility has been exploited in several research endeavors aimed at developing novel therapeutic agents. For example, derivatives of this compound have been explored as potential inhibitors of enzyme targets involved in metabolic disorders and as modulators of signal transduction pathways relevant to neurodegenerative diseases.

Recent advancements in computational chemistry have further enhanced the utility of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one in drug discovery. Molecular modeling studies have demonstrated that subtle modifications to its structure can significantly alter its interactions with biological targets. These insights have guided the design of optimized analogs with improved efficacy and selectivity. Moreover, machine learning algorithms have been employed to predict the biological activity of virtual derivatives, streamlining the process of identifying promising candidates for experimental validation.

The pharmacological profile of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one has been investigated in several preclinical studies. Initial findings suggest that this compound exhibits moderate affinity for certain protein targets, making it a potential lead compound for further development. The fluoro and trifluoromethyl substituents appear to play crucial roles in determining its binding characteristics, with recent crystallographic studies providing detailed insights into its molecular interactions. These structural insights have informed rational design strategies aimed at enhancing its therapeutic potential.

In conclusion, 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one (CAS No. 208173-24-4) represents a fascinating example of how structural modifications can influence the biological activity of a molecule. Its unique combination of fluorinated aromatic groups and a ketone functionality makes it a versatile tool for pharmaceutical research. As our understanding of fluorine chemistry continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of novel therapeutics.

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